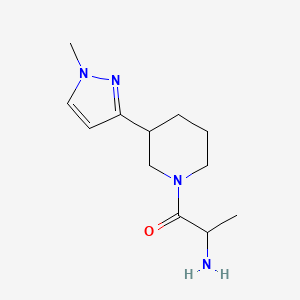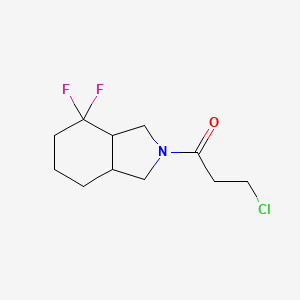![molecular formula C14H26N2O B1478883 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098109-07-8](/img/structure/B1478883.png)
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Overview
Description
The compound “3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole” is a complex organic molecule. It contains a piperidin-4-yl group, which is a common structural motif in many pharmaceuticals and other biologically active compounds . The octahydrocyclopenta[c]pyrrole part suggests that the compound has a bicyclic structure with a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a multicomponent reaction . The piperidin-4-yl group could be introduced through a substitution reaction .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the pyrrole ring, which is an aromatic system and can participate in electrophilic substitution reactions . The piperidine ring could also influence the compound’s reactivity, particularly if it is involved in the formation of salts or quaternary ammonium compounds.Scientific Research Applications
Ring Contraction and Synthesis
- A study by Tehrani et al. (2000) demonstrated the conversion of 3-Methoxypiperidines into 2-(bromomethyl)pyrrolidines using boron(III) bromide, highlighting a transformation of piperidines into pyrrolidines through an intermediate bicyclic aziridinium ion (Tehrani et al., 2000).
Formation of Heterocyclic Rings
- The synthesis of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates was described by Seo Won-Jun et al. (1994), indicating the formation of these compounds from oxalylation of enamines, followed by nucleophilic addition (Seo Won-Jun et al., 1994).
Synthesis of Bacteriochlorins
- Research by Kanumuri Ramesh Reddy et al. (2013) explored the synthesis of bacteriochlorins with integral spiro-piperidine motifs, providing insight into the molecular design and spectral properties of these compounds (Kanumuri Ramesh Reddy et al., 2013).
Derivation of Pyrroles and Piperidines
- A study by Wasserman et al. (1989) discussed the use of 1-piperidino-1-trimethylsilyloxycyclopropane as cyclopropanone equivalents for the formation of pyrroles, pyrrolines, and pyrrolizidines, showcasing its synthetic applications (Wasserman et al., 1989).
Antimicrobial Activity
- Desai et al. (2016) synthesized derivatives of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides, revealing their significant antimicrobial activity on several microbial strains (Desai et al., 2016).
Hydroaminomethylation Catalysis
- The hydroaminomethylation of 1-octene and piperidine using a pyrrole-substituted phosphine ligand was explored by Hamers et al. (2009), highlighting the reaction's high activities and selectivities (Hamers et al., 2009).
Synthesis and Biological Activity
- The synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives with adrenolytic activity, their antiarrhythmic and antihypertensive effects, were examined by Malawska et al. (2002), highlighting their potential medical applications (Malawska et al., 2002).
Future Directions
Mechanism of Action
Target of Action
The primary target of 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is the AKT protein, also known as Protein Kinase B . AKT is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an inhibitor of AKT . It binds to the AKT protein, preventing it from phosphorylating and activating downstream proteins in the AKT pathway . This inhibition disrupts the normal function of the AKT pathway .
Biochemical Pathways
The main biochemical pathway affected by this compound is the AKT pathway . The AKT pathway is involved in cell survival and growth. When this compound inhibits AKT, it can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .
Pharmacokinetics
It has been shown to have high metabolic stability in human liver microsomes , suggesting it may have good bioavailability
Result of Action
The inhibition of AKT by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This makes it a potential therapeutic agent for diseases characterized by overactive AKT signaling, such as certain types of cancer .
Biochemical Analysis
Biochemical Properties
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules. Studies have indicated that this compound can modulate the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These changes can have significant implications for cellular health and function, potentially leading to altered cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the overall metabolic flux and levels of metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The specific localization of this compound can therefore have significant implications for its overall biochemical effects .
properties
IUPAC Name |
3a-(methoxymethyl)-2-piperidin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-17-11-14-6-2-3-12(14)9-16(10-14)13-4-7-15-8-5-13/h12-13,15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWLFHSGMLGBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCCC1CN(C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(piperidin-4-yl)methanone](/img/structure/B1478803.png)
![Azetidin-3-yl(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone](/img/structure/B1478805.png)

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478816.png)

![5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478820.png)
![5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478821.png)
![5-Prolyloctahydrofuro[3,4-c]pyridine](/img/structure/B1478823.png)